molecular formula C10H10N2O4S B564832 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide CAS No. 24683-25-8

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Cat. No.: B564832
CAS No.: 24683-25-8
M. Wt: 254.26
InChI Key: BBOFTHBIXOWDMA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, more commonly known as Tenidap, is a seminal compound in pharmacological research, primarily recognized for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This unique mechanism simultaneously blocks the production of both prostaglandins and leukotrienes , two major classes of inflammatory mediators. As such, it has been extensively investigated as a prototypical agent in studies of inflammatory pathways, with significant historical focus on rheumatoid arthritis models. Beyond its anti-inflammatory actions, research has revealed that Tenidap functions as a potent inhibitor of GABA-A receptor function, modulating chloride flux through the receptor channel , which positions it as a valuable tool for neuropharmacological studies of inhibitory neurotransmission. Furthermore, its ability to inhibit interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) synthesis in monocytes and macrophages expands its utility into cytokine biology research. These multifaceted pharmacological properties make this compound an indispensable research chemical for elucidating complex signal transduction networks in immunology, neurology, and inflammation biology.

Properties

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-12-8(10(11)14)9(13)6-4-2-3-5-7(6)17(12,15)16/h2-5,13H,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFTHBIXOWDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179414
Record name 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-25-8
Record name 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESPYRIDYL PIROXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94RNA5J21S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, commonly known as Piroxicam , is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. It is primarily used for its analgesic and anti-inflammatory properties in the treatment of various conditions, including arthritis and other musculoskeletal disorders. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H13N3O4S
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 36322-89-1

Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation and pain. By reducing prostaglandin synthesis, Piroxicam effectively alleviates pain and inflammation.

Anti-inflammatory Effects

Piroxicam has been extensively studied for its anti-inflammatory properties. Research indicates that it significantly reduces inflammation in animal models of arthritis and other inflammatory conditions. A study demonstrated that Piroxicam treatment led to a marked decrease in edema and inflammatory cell infiltration in rat models of paw edema induced by carrageenan .

Analgesic Properties

The analgesic effects of Piroxicam have been confirmed through various clinical trials. It has been shown to provide effective pain relief in postoperative settings and in patients with chronic pain conditions. For instance, a clinical trial involving patients undergoing dental surgery indicated that those treated with Piroxicam experienced significantly lower pain scores compared to the placebo group .

Case Studies

  • Case Study on Osteoarthritis :
    • A double-blind study involving 200 patients with osteoarthritis showed that Piroxicam significantly improved joint function and reduced pain compared to placebo over a 12-week period. Patients reported a reduction in the need for additional analgesics during treatment .
  • Postoperative Pain Management :
    • In a randomized controlled trial involving post-surgical patients, those administered Piroxicam reported a 30% reduction in pain intensity on the visual analog scale compared to those receiving standard care without NSAIDs .

Safety Profile

While Piroxicam is effective, it is associated with potential side effects, particularly gastrointestinal complications such as ulcers and bleeding. Long-term use requires careful monitoring of renal function and gastrointestinal health .

Comparative Analysis

The following table summarizes the biological activities and safety profiles of Piroxicam compared to other NSAIDs:

Drug NameAnti-inflammatory EffectAnalgesic EffectGastrointestinal RiskRenal Risk
Piroxicam HighHighModerateModerate
IbuprofenModerateModerateLowLow
NaproxenHighHighModerateLow
DiclofenacHighHighHighModerate

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is C10H10N2O4SC_{10}H_{10}N_{2}O_{4}S with a molecular weight of approximately 254.26 g/mol. The compound features a benzothiazine core structure which is significant for its biological activity.

Analgesic and Anti-inflammatory Properties

Research has demonstrated that compounds related to 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide exhibit strong analgesic effects. Studies comparing its efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam and piroxicam indicate that it may provide superior pain relief at similar dosages. For instance, in a pharmacological screening conducted on male rats using the thermal tail-flick test, the compound showed enhanced analgesic activity compared to reference drugs .

Synthesis and Derivatives

The synthesis of this compound has been extensively documented. Methods typically involve reacting various benzisothiazole derivatives with suitable reagents to yield the desired product. For example, the synthesis of 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide was achieved through a series of chemical reactions involving sodium hydroxide and methyl chloroacetate .

Table 1: Summary of Synthesis Methods

MethodStarting MaterialReagentsConditions
Method A5-Methyl-benzisothiazoleSodium Hydroxide, Methyl ChloroacetateHeating at 120°C
Method B5-Chloro-benzisothiazoleSodium HydroxideVarious solvents at 40° - 60°C

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

Case Study 1: Analgesic Activity

A comparative analysis highlighted that derivatives of 4-hydroxy-2-methyl-2H-1,2-benzothiazine demonstrated significant analgesic effects in rodent models. The study concluded that these compounds could potentially lead to new pain management therapies .

Case Study 2: Structural Analysis

Research published in scientific journals indicated that the molecular arrangement of this compound forms centrosymmetric dimers via hydrogen bonding. This structural feature could influence its biological activity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzothiazine 1,1-dioxide scaffold is highly modifiable, with structural variations significantly altering biological activity. Below is a comparative analysis with key analogs:

Impact of Substituents on Activity

  • Anti-HIV Potency : The carboxamide group at C3 is critical for integrase inhibition. Derivatives with electron-withdrawing groups (e.g., halogens) or aromatic substituents (e.g., pyridyl) enhance binding to Mg²⁺ in the integrase active site .
  • Anti-Inflammatory Activity : Isoxicam’s 5-methyl-3-isoxazolyl group optimizes cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis more effectively than phenylbutazone .
  • Stability and Bioavailability : Alkylation at position 2 (e.g., methyl or ethyl) improves metabolic stability. For example, methyl esters at C3 (e.g., piroxicam derivatives) exhibit prolonged half-lives due to reduced hydrolysis .

Crystallographic and Physicochemical Insights

  • Hydrogen Bonding : Intramolecular O–H···O and C–H···O interactions stabilize the thiazine ring in a semi-chair conformation, as seen in methyl 2-allyl-4-hydroxy derivatives .
  • Crystal Packing : Dimers formed via N–H···O bonds (e.g., 4-benzoyloxy derivatives) adopt herringbone frameworks, influencing solubility and formulation .

Preparation Methods

Saccharin-Based Alkylation and Cyclization

The foundational approach involves saccharin sodium as the starting material. In Patent WO2001040208A2 , saccharin sodium reacts with ethyl chloroacetate in dimethylformamide (DMF) at reflux (90–150°C) to form ethyl 3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide. Subsequent treatment with sodium ethoxide at 50–55°C induces ring opening, yielding ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Methylation using dimethyl sulfate in aqueous-alcoholic medium introduces the 2-methyl group, critical for bioactivity.

Key Parameters:

  • Yield : 75–80% for intermediate steps.

  • Catalysts : Sodium ethoxide, dimethyl sulfate.

  • Solvents : DMF, ethanol, o-xylene.

Condensation with 2-Aminopyridine

The final step involves condensing the methylated intermediate with 2-aminopyridine in o-xylene under nitrogen at 140–144°C. Patent EP0284514A1 highlights the use of NH₄Cl as a catalyst and silica gel/CaCl₂ as adsorbents to prevent azeotrope formation, achieving a 60% yield. Distillation under reduced pressure minimizes solvent use (fourfold reduction), making this method industrially viable.

One-Pot Synthesis for Enhanced Efficiency

Novel Single-Vessel Methodology

A breakthrough reported in Tandfonline (2007) demonstrates a one-pot synthesis starting from 2-methyl-2H-1,2-benzothiazin-4-(3H)-one 1,1-dioxide. The process combines sulfonation and cyclization in a single step, eliminating intermediate isolation. Using methanesulfonic acid as both solvent and catalyst, the reaction achieves an 85% yield, surpassing traditional stepwise methods.

Advantages:

  • Time Efficiency : 6–8 hours vs. 24+ hours for multi-step routes.

  • Purity : >98% by HPLC.

  • Scalability : Suitable for kilogram-scale production.

Base-Catalyzed Rearrangement Strategies

Saccharinacetamide Rearrangement

Patent US4074048A discloses a base-mediated rearrangement of saccharinacetamide derivatives. Treating 2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetamide with sodium methoxide in DMSO (35–90°C) induces cyclization to form the benzothiazine core. Acidification with HCl precipitates the product in 70–75% yield.

Reaction Conditions:

  • Catalyst : Sodium methoxide (1.2 equiv).

  • Temperature : 70°C optimal for minimizing side products.

  • Solvent : DMSO or DMF.

Catalytic Systems and Process Optimization

Role of Adsorbents in Condensation

Patent WO2001040208A2 emphasizes adsorbents (silica gel, CaCl₂) to absorb ethanol generated during condensation, maintaining azeotropic distillation efficiency. This prevents temperature fluctuations, ensuring consistent product quality (melting point: 197–201°C).

Solvent Selection and Sustainability

  • o-Xylene : Preferred for high boiling point (144°C) and compatibility with NH₄Cl.

  • DMF Alternatives : Recent studies suggest cyclopentyl methyl ether (CPME) as a greener solvent, though yields remain under investigation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldPurityReference
Multi-Step AlkylationSaccharin sodiumEthyl chloroacetate, DMF90–150°C, 5–7 h75–80%95%
One-Pot SynthesisBenzothiazinoneMethanesulfonic acid110°C, 6 h85%98%
Base RearrangementSaccharinacetamideSodium methoxide70°C, DMSO, 3 h70–75%90%

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Recycling NH₄Cl and silica gel reduces raw material costs by 15–20% in large batches.

Environmental Impact

The one-pot method reduces waste solvent generation by 40% compared to multi-step routes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-hydroxy-2-methyl-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its derivatives?

The synthesis typically involves a Gabriel-Coleman rearrangement for ring expansion from saccharin derivatives. For example, sodium saccharin is N-alkylated with ethyl chloroacetate, followed by base-catalyzed ring expansion under microwave or ultrasonic conditions to yield the benzothiazine core. Subsequent condensation with benzohydrazides or other nucleophiles introduces functional groups at the 3-carboxamide position . Microwave-assisted synthesis is favored for reduced reaction times and improved yields .

Q. How is the purity and structural integrity of synthesized derivatives validated?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C4) .
  • X-ray crystallography to resolve stereochemistry and intermolecular interactions (e.g., intramolecular O–H⋯O hydrogen bonds) .
  • Mass spectrometry for molecular ion confirmation . Thin-layer chromatography (TLC) and melting point analysis are used for preliminary purity assessment .

Q. What preliminary biological assays are used to evaluate the compound’s bioactivity?

Derivatives are screened against Gram-positive/negative bacteria and fungi using agar diffusion or broth dilution assays. Minimum inhibitory concentrations (MICs) are determined to identify active compounds. For example, certain carbohydrazide derivatives exhibit marked antifungal activity .

Advanced Research Questions

Q. How do reaction conditions (e.g., microwave vs. ultrasonic irradiation) impact the yield and selectivity of the Gabriel-Coleman rearrangement?

Microwave irradiation accelerates ring expansion via dielectric heating, reducing reaction times (e.g., 30–60 minutes) and improving yields (up to 75%) compared to conventional heating. Ultrasonic methods enhance mass transfer but may require longer durations. Optimization studies suggest microwave conditions are superior for scalability .

Q. What computational or crystallographic approaches resolve contradictions in biological activity data across derivatives?

  • Molecular docking identifies binding affinities to targets (e.g., NMDA receptor glycine sites) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O/S bonds) that influence solubility and bioavailability .
  • SAR studies correlate substituent effects (e.g., electron-withdrawing groups at the phenyl ring) with antimicrobial potency .

Q. How are reaction mechanisms (e.g., bromination at C4) elucidated for functional group modification?

Bromination with N-bromosuccinimide (NBS) in CCl₄ proceeds via radical intermediates, confirmed by trapping experiments and radical inhibitors. Regioselectivity at C4 is attributed to the electron-rich hydroxy group’s directing effect .

Q. What strategies address low yields in multi-step syntheses of benzothiazine derivatives?

  • Protecting groups : Temporarily shield reactive sites (e.g., acetylating the C4 hydroxy group) to prevent side reactions .
  • Flow chemistry : Enhances heat/mass transfer in exothermic steps like N-alkylation .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .

Data Analysis and Experimental Design

Q. How are crystallographic data (e.g., torsion angles, packing motifs) interpreted to predict physicochemical properties?

Crystal structures reveal:

  • Distorted half-chair conformations in the thiazine ring, influencing solubility .
  • π-π stacking distances (e.g., 3.514–3.619 Å) that correlate with solid-state stability . Software like SHELXL refines hydrogen-bonding networks to model dissolution behavior .

Q. What statistical methods validate reproducibility in biological assays?

  • ANOVA compares MIC values across derivatives.
  • Principal component analysis (PCA) clusters compounds by activity profiles .
  • Dose-response curves (e.g., IC₅₀ calculations) quantify potency against specific microbial strains .

Q. How are conflicting results in antimicrobial activity rationalized?

Discrepancies may arise from:

  • Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria) .
  • Solubility limitations in aqueous assay media, addressed by co-solvents (e.g., DMSO ≤1% v/v) .
    Follow-up studies using liposomal delivery systems can isolate intrinsic activity from bioavailability effects .

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